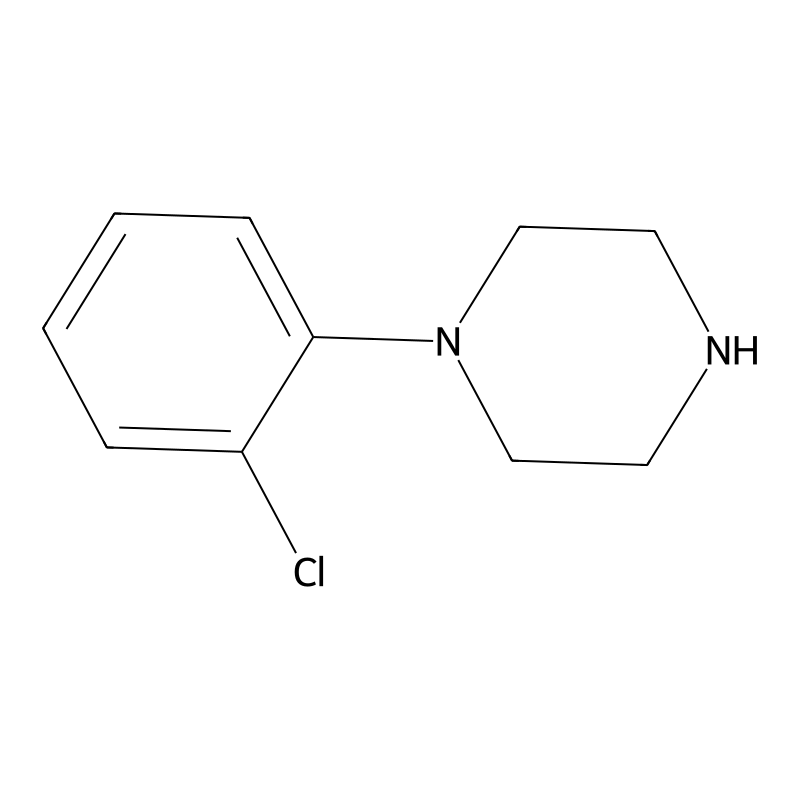1-(2-Chlorophenyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-(2-Chlorophenyl)piperazine is a chemical compound with the molecular formula and a molecular weight of approximately 196.68 g/mol. It appears as a colorless to light yellow liquid and is known for its role as a piperazine derivative. The compound features a piperazine ring substituted with a chlorophenyl group at the 1-position, which influences its chemical and biological properties. This compound is often studied in the context of its pharmacological effects and potential applications in medicinal chemistry.
1-CPP has been shown to interact with the serotonin system in the brain. Studies suggest it may act as a serotonin antagonist, blocking the action of serotonin at its receptor sites []. Serotonin is a neurotransmitter involved in mood, cognition, and behavior. Additionally, some research indicates a possible interaction with the dopamine D3 receptor, although the mechanism is not fully understood [].
Medicinal Chemistry
1-(2-Chlorophenyl)piperazine (1-(2-CP)PZ) is a chemical compound belonging to the class of piperazines. It has been investigated for its potential medicinal properties, particularly as a serotonin reuptake inhibitor (SRI) [Source: PubChem, National Institutes of Health (.gov) ]. SRIs are a class of drugs used to treat depression, anxiety, and obsessive-compulsive disorder (OCD) by increasing the levels of serotonin in the brain.
While 1-(2-CP)PZ itself has not been extensively studied or approved for any medical use, it has served as a lead compound for the development of other, more potent and selective SRI drugs [Source: European Patent Office, Patent EP0392004A1]. A lead compound is a molecule with promising biological activity that can be structurally modified to create new drugs with improved properties.
Neuroscience Research
1-(2-CP)PZ has also been used in neuroscience research to study the serotonin system and its role in various brain functions, such as mood, cognition, and behavior [Source: Neuropsychopharmacology, National Institutes of Health (.gov) ].
Researchers have employed 1-(2-CP)PZ to:
- Investigate the mechanisms of action of SRIs at the molecular and cellular level [Source: Journal of Medicinal Chemistry, American Chemical Society ]
- Study the effects of serotonin manipulation on behavior in animal models [Source: Behavioural Brain Research, Elsevier ]
- Develop new tools and techniques for studying the serotonin system, such as radioligands for PET imaging [Source: European Journal of Medicinal Chemistry, Elsevier ]
- Nucleophilic Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, making it a suitable precursor for synthesizing more complex compounds.
- Formation of Salts: It can form hydrochloride salts, which are often more soluble and easier to handle in biological studies.
- Cross-Coupling Reactions: This compound can serve as a substrate in cross-coupling reactions, facilitating the introduction of various substituents through palladium-catalyzed processes.
1-(2-Chlorophenyl)piperazine exhibits significant biological activity, particularly as a psychoactive substance. Its effects are primarily mediated through interactions with neurotransmitter systems:
- Serotonin Receptor Modulation: It has been shown to act as a serotonin receptor agonist, which may contribute to its psychoactive effects.
- Dopamine Receptor Interaction: The compound also interacts with dopamine receptors, influencing mood and behavior.
- Potential Therapeutic Uses: Due to its activity on neurotransmitter systems, it is being explored for potential applications in treating psychiatric disorders.
The synthesis of 1-(2-Chlorophenyl)piperazine typically involves several key steps:
- Starting Materials: Piperazine is reacted with an appropriate chlorinated phenyl compound.
- Reaction Conditions: The reaction is usually conducted in the presence of bases (e.g., sodium hydride or potassium carbonate) and organic solvents (like dimethylformamide or tetrahydrofuran).
- Purification: Post-reaction, the product is purified through recrystallization or chromatography to achieve the desired purity levels, often exceeding 98% .
Example ReactiontextPiperazine + 2-Chlorobenzaldehyde → 1-(2-Chlorophenyl)piperazine + HCl
textPiperazine + 2-Chlorobenzaldehyde → 1-(2-Chlorophenyl)piperazine + HCl
1-(2-Chlorophenyl)piperazine has several notable applications:
- Research Tool: Used in pharmacological studies to investigate serotonin and dopamine pathways.
- Potential Pharmaceutical Agent: Investigated for therapeutic potential in treating mood disorders and anxiety.
- Chemical Intermediate: Serves as an intermediate for synthesizing other biologically active compounds.
Studies have shown that 1-(2-Chlorophenyl)piperazine interacts with multiple neurotransmitter systems, primarily serotonin and dopamine receptors. These interactions suggest its potential role as a modulator in various neuropharmacological contexts.
- Synergistic Effects: When combined with other psychoactive substances, such as benzylpiperazine or trifluoromethyl derivatives, it may exhibit enhanced effects.
- Toxicology Studies: Research indicates that it has harmful effects if ingested or if it comes into contact with skin, emphasizing the need for careful handling .
1-(2-Chlorophenyl)piperazine shares structural similarities with other piperazine derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Substituted at para position; different receptor affinity | |
| 1-(3-Trifluoromethylphenyl)piperazine | Contains trifluoromethyl group; distinct pharmacological profile | |
| Benzylpiperazine | Lacks halogen substitution; different psychoactive properties | |
| 1-(3-Chlorophenyl)piperazine | Similar structure but different position of chlorine; varied receptor interaction |
The distinct placement of the chlorine atom in 1-(2-Chlorophenyl)piperazine significantly influences its biological activity compared to its positional isomers and other related compounds. This specificity makes it an interesting subject for further pharmacological research.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
UNII
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







